5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene thiols.
Scientific Research Applications
5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenesulfonyl Chloride: Similar in structure but lacks the tetrahydrofuran-2-yl group.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Contains a thiophene ring but with different substituents.
Uniqueness
5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of both the tetrahydrofuran-2-yl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14BrNO3S2 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H14BrNO3S2/c11-9-3-4-10(16-9)17(13,14)12-6-5-8-2-1-7-15-8/h3-4,8,12H,1-2,5-7H2 |
InChI Key |
GDLRRISZOFAMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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